4-(3,5-Dichlorophenyl)-2-fluorophenol
Description
Properties
IUPAC Name |
4-(3,5-dichlorophenyl)-2-fluorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-9-3-8(4-10(14)6-9)7-1-2-12(16)11(15)5-7/h1-6,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMIGUGJBPCSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684451 | |
| Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634192-35-1 | |
| Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)-2-fluorophenol typically involves the reaction of 3,5-dichlorophenol with a fluorinating agent under controlled conditions. One common method includes the use of a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 4-(3,5-Dichlorophenyl)-2-fluorophenol may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenyl)-2-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Antimicrobial Activity: Dichlorophenyl Cinnamanilides
- 3,4-Dichlorocinnamanilides (): These derivatives exhibit broad-spectrum antibacterial activity against Staphylococcus aureus, MRSA, and mycobacteria (MIC: 0.24–0.48 µM). Their higher lipophilicity (log P: 4.5–5.2) correlates with enhanced membrane penetration .
- 4-Chlorocinnamanilides : Less potent than 3,4-dichloro analogs (MIC: 1.2–2.5 µM), demonstrating that chlorine substitution patterns significantly impact efficacy .
Toxicity Profiles
- Lower doses (2500 ppm) showed minimal effects, suggesting a toxicity threshold .
Pharmacological Activity
- Piperazinyl Neuroleptics (): A compound with a 3,5-dichlorophenyl group exhibited neuroleptic activity surpassing butropipazone and fluanisone, with reduced extrapyramidal side effects. The dichlorophenyl moiety likely enhances dopamine receptor affinity .
- 4-(3,5-Dichlorophenyl)-2-fluorophenol: Fluorine’s electron-withdrawing effects could modulate receptor interactions, but pharmacological data remain speculative without direct studies.
Physicochemical Properties
- Lipophilicity: 3,4-Dichlorocinnamanilides (log P: 4.5–5.2) are more lipophilic than 4-chloro analogs (log P: 3.8–4.5) . The fluorine atom in 4-(3,5-Dichlorophenyl)-2-fluorophenol may lower log P slightly compared to non-fluorinated analogs, balancing solubility and permeability.
- Synthetic Accessibility: Fluorinated derivatives like (Z)-4-(3,5-Dichlorophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one are synthesized via trifluoroacetylation reactions (99% yield), suggesting feasible routes for 4-(3,5-Dichlorophenyl)-2-fluorophenol .
Comparative Data Table
Key Findings and Implications
- Substituent Position Matters : 3,5-Dichlorophenyl derivatives generally show higher bioactivity than 2,4- or 3,4-dichloro isomers, likely due to optimized steric and electronic interactions .
- Fluorination’s Role: Fluorine at the 2-position may enhance metabolic stability and reduce toxicity compared to non-fluorinated analogs, though this requires experimental validation.
- Toxicity Trade-offs : While 3,5-dichlorophenyl groups enhance potency, they may introduce organ-specific toxicity (e.g., nephrotoxicity in NDPS), necessitating structural modifications .
Q & A
Q. What are the optimal synthetic routes for 4-(3,5-Dichlorophenyl)-2-fluorophenol, and how can purity be maximized?
Methodological Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 3,5-dichlorophenyl group to a fluorophenol precursor. Key steps include:
- Step 1: React 3,5-dichlorophenylboronic acid with a brominated 2-fluorophenol derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–100°C .
- Step 2: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted boronic acid and catalyst residues.
- Step 3: Final hydroxylation or deprotection (if using protected phenol groups) under acidic/basic conditions.
- Purity Optimization: Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>98%) and recrystallize from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for characterizing 4-(3,5-Dichlorophenyl)-2-fluorophenol?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic proton environments (e.g., splitting patterns due to fluorine coupling in 2-fluorophenol) and chlorine/fluorine substituent positions. Compare with calculated shifts using computational tools (e.g., ACD/Labs) .
- IR Spectroscopy: Confirm phenolic -OH stretch (~3200 cm⁻¹) and C-F/C-Cl vibrations (1100–1200 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (exact mass: 260.99 g/mol) and isotopic patterns from chlorine/fluorine .
Q. What safety protocols are recommended for handling this compound, given its structural similarity to toxic chlorophenols?
Methodological Answer:
- Toxicity Mitigation: Wear PPE (gloves, goggles, lab coat) due to potential skin/eye irritation and respiratory hazards. Use fume hoods for synthesis and handling .
- Waste Disposal: Neutralize phenolic waste with 10% NaOH before disposal, adhering to EPA guidelines for chlorinated organics .
- Environmental Impact: Assess biodegradability via OECD 301F test and monitor aquatic toxicity (e.g., Daphnia magna LC₅₀ assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed vs. predicted spectral data for this compound?
Methodological Answer:
- Case Example: If ¹H NMR shows unexpected splitting in aromatic regions, consider:
- Steric Effects: Bulky substituents may distort ring planarity, altering coupling constants.
- Solvent Artifacts: DMSO-d₆ may hydrogen-bond with phenolic -OH, shifting peaks. Compare spectra in CDCl₃ .
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure (e.g., using Mo-Kα radiation, as in ).
Q. What strategies can address unexpected biological activity in preliminary assays?
Methodological Answer:
- False Positives: Re-test in triplicate using orthogonal assays (e.g., fluorescence-based vs. colorimetric viability assays) .
- Mechanistic Studies: Perform molecular docking (PDB: 5L6H) to evaluate binding affinity to target proteins like cytochrome P450 .
- Metabolite Screening: Use LC-MS to identify degradation products that may contribute to activity .
Q. How does the reactivity of 4-(3,5-Dichlorophenyl)-2-fluorophenol vary under oxidative vs. reductive conditions?
Methodological Answer:
- Oxidation: Treat with KMnO₄/H₂SO₄ to form quinones (monitor via TLC; Rf ~0.5 in ethyl acetate). Characterize products via cyclic voltammetry .
- Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the phenol to cyclohexanol derivatives. Optimize pressure (1–3 atm) and solvent (methanol vs. THF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
